![molecular formula C14H16O4 B2791972 7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 135110-69-9](/img/structure/B2791972.png)
7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one” is a chemical compound with an interesting spiro structure. It contains a total of 36 bonds, including 20 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 aromatic ether .
Synthesis Analysis
A novel series of spiro[chromene-2,1’-cyclohexan]-4(3H)-one derivatives containing either a chalcone or flavanone fragment in their molecules was synthesized . The catalytic efficiency of TFA in the chalcone–flavanone transformation has been demonstrated .Molecular Structure Analysis
The molecular formula of “7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one” is C14H16O4 . It contains a total of 34 atoms, including 16 Hydrogen atoms, 14 Carbon atoms, and 4 Oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one” include a density of 1.4±0.1 g/cm3, a boiling point of 485.6±45.0 °C at 760 mmHg, and a flash point of 189.0±22.2 °C . It has a molar refractivity of 64.6±0.4 cm3, a polar surface area of 67 Å2, and a molar volume of 181.2±5.0 cm3 .Applications De Recherche Scientifique
7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one has been studied for its potential use in a variety of applications. It has been studied for its antioxidant and anti-inflammatory properties, as well as its potential to modulate the immune system. In addition, it has been studied for its potential to interact with various hormones and neurotransmitters, as well as its potential to act as an anti-cancer agent.
Mécanisme D'action
Target of Action
The primary targets of 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are the EGFR and B-RAF kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes. For instance, the compound has been found to inhibit tubulin polymerization, a process essential for cell division .
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation. By inhibiting EGFR and B-RAF kinases, the compound disrupts the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation . The downstream effects include reduced cell proliferation and potential induction of cell death .
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and potential induction of apoptosis . This is primarily due to the disruption of normal cell signaling pathways, leading to an inability of the cell to properly regulate its growth and division .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by the genetic makeup of the individual, as genetic variations can affect the expression and function of the target proteins .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one in laboratory experiments include its low cost and easy availability. In addition, its synthesis is relatively straightforward and can be accomplished using a variety of methods. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood, and more research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for research on 7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one. These include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential to modulate the immune system. In addition, further research is needed to understand its potential to interact with various hormones and neurotransmitters, as well as its potential anti-cancer properties. Finally, further research is needed to understand the exact mechanism of action of this compound, as well as its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one has been reported in several scientific studies. The most common method involves the reaction of a cyclohexane derivative with a Grignard reagent, followed by the addition of a hydroxyl group. This method has been used for the synthesis of a variety of spirocyclic compounds, including this compound.
Propriétés
IUPAC Name |
7,8-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-10-5-4-9-11(16)8-14(6-2-1-3-7-14)18-13(9)12(10)17/h4-5,15,17H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZPJQXETDFJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

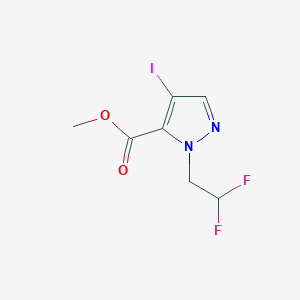

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)
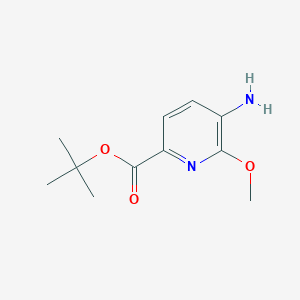
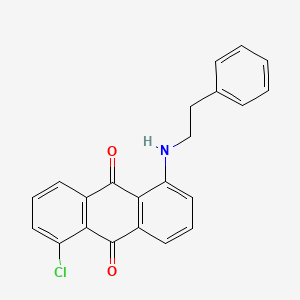
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)
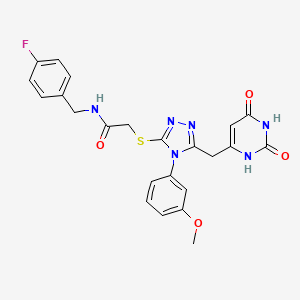
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2791904.png)
![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
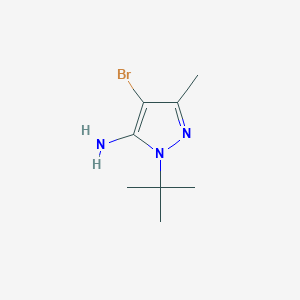
![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2791912.png)